

Characterization of H-D-Met-OMe.HCl: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-D-Met-OMe.HCl**

Cat. No.: **B555541**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation and purity assessment of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical step in the drug development pipeline. For chiral molecules such as D-methionine methyl ester hydrochloride (**H-D-Met-OMe.HCl**), a comprehensive characterization is essential to ensure safety and efficacy. This guide provides a comparative overview of standard spectroscopic techniques for the analysis of **H-D-Met-OMe.HCl**, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy, and its comparison with Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

At a Glance: H-D-Met-OMe.HCl

Property	Value
Chemical Name	D-Methionine methyl ester hydrochloride
Molecular Formula	C6H14CINO2S
Molecular Weight	199.70 g/mol
CAS Number	69630-60-0
Appearance	White to off-white solid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides the most detailed information regarding the chemical structure of **H-D-Met-OMe.HCl** in solution. Both ¹H and ¹³C NMR are instrumental in confirming the identity and purity of the compound. A Certificate of Analysis for a commercial sample of **H-D-Met-OMe.HCl** confirms that the ¹H NMR spectrum is consistent with its structure and indicates a purity of 95.0% by NMR.[\[1\]](#)

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for **H-D-Met-OMe.HCl**. These predictions are based on computational algorithms and provide a reliable reference for experimental data.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
-S-CH ₃	2.15	Singlet	-
-CH ₂ -S-	2.65 - 2.75	Multiplet	-
-CH ₂ -CH-	2.20 - 2.30	Multiplet	-
α -CH	4.20	Triplet	6.5
-O-CH ₃	3.80	Singlet	-
-NH ₃ ⁺	8.5 - 9.0	Broad Singlet	-

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts provide a fingerprint of the carbon skeleton of the molecule.

Carbon Assignment	Predicted Chemical Shift (ppm)
-S-CH ₃	15.5
-CH ₂ -S-	30.0
-CH ₂ -CH-	31.5
α -CH	52.0
-O-CH ₃	53.5
C=O	171.0

Alternative Spectroscopic Techniques

While NMR is unparalleled for detailed structural analysis, Mass Spectrometry and FTIR Spectroscopy offer complementary information, particularly regarding molecular weight and functional groups.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like amino acid derivatives. The primary utility of MS in this context is the confirmation of the molecular weight.

Expected Data:

- Molecular Ion Peak ($[M+H]^+$): m/z 164.07 (corresponding to the free base)
- Expected Fragmentation Pattern: Common fragments would arise from the loss of the methoxycarbonyl group (-COOCH₃) or cleavage of the side chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For **H-D-Met-OMe.HCl**, the spectrum will be characterized by absorptions corresponding to the amine, ester, and alkyl sulfide groups.

Expected Characteristic Peaks:

Functional Group	Characteristic Absorption Range (cm ⁻¹)
N-H Stretch (Amine Salt)	3100 - 2800 (broad)
C-H Stretch (Alkyl)	2950 - 2850
C=O Stretch (Ester)	~1740
N-H Bend (Amine Salt)	~1600
C-O Stretch (Ester)	1300 - 1150

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **H-D-Met-OMe.HCl** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Add a small amount of a reference standard (e.g., TMS or TSP).
- Instrument Setup:
 - Use a 400 MHz or higher field NMR spectrometer.
 - Lock the spectrometer to the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal resolution.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H spectrum.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals and reference the spectrum to the internal standard.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
 - Use a sufficient number of scans for adequate signal-to-noise (may require several hundred to thousands of scans).
 - Process the data similarly to the ^1H spectrum.

Mass Spectrometry (ESI-MS) Protocol

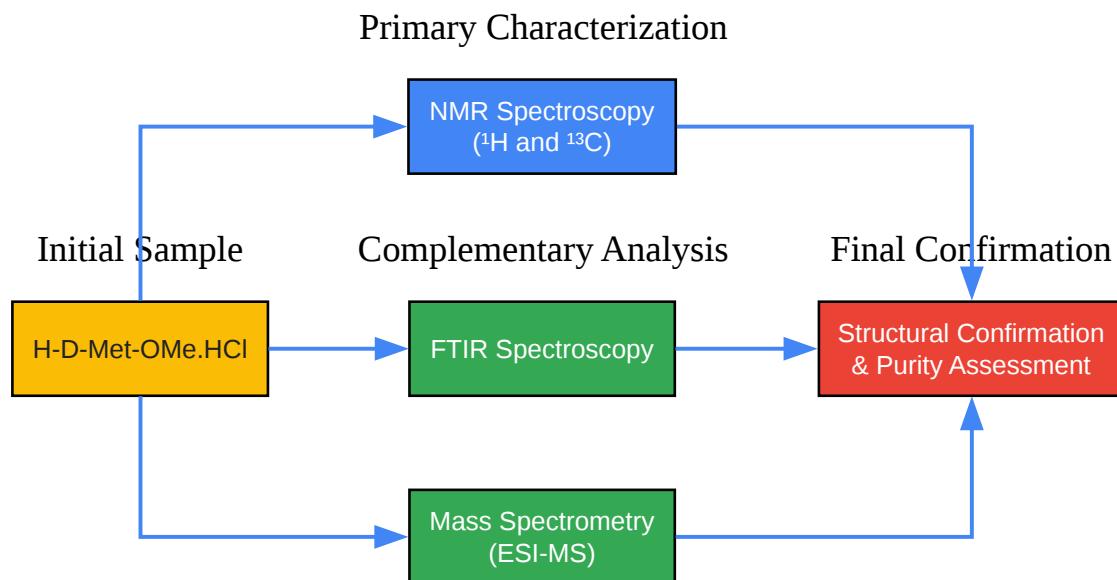
- Sample Preparation: Prepare a dilute solution of **H-D-Met-OMe.HCl** (e.g., 10-100 μM) in a solvent compatible with ESI, such as a mixture of methanol and water, often with a small amount of formic acid to promote protonation.
- Instrument Setup:
 - Use an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
 - Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) for the analyte.
 - Calibrate the mass analyzer using a known standard.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300).

FTIR Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of **H-D-Met-OMe.HCl** with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrument Setup:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record a background spectrum of the empty sample compartment.
- Data Acquisition:
 - Acquire the infrared spectrum of the sample over the mid-infrared range (e.g., 4000-400 cm^{-1}).
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.

Workflow and Logic

The following diagram illustrates the logical workflow for the comprehensive characterization of **H-D-Met-OMe.HCl**, starting from the initial sample and proceeding through the different analytical techniques to final structural confirmation.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **H-D-Met-OMe.HCl**.

In conclusion, while MS and FTIR provide valuable and rapid confirmation of molecular weight and functional groups, NMR spectroscopy remains the cornerstone for the unambiguous structural determination and purity assessment of **H-D-Met-OMe.HCl**. A combined analytical approach, leveraging the strengths of each technique, ensures the highest confidence in the identity and quality of this important chiral building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Characterization of H-D-Met-OMe.HCl: A Comparative Guide to Spectroscopic Techniques]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b555541#nmr-spectroscopy-for-h-d-met-ome-hcl-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com